Cas no 1247657-03-9 (3-Cyclopropyl-1H-pyrazol-4-amine)

3-Cyclopropyl-1H-pyrazol-4-amine is a versatile heterocyclic compound featuring a pyrazole ring with a cyclopropyl substituent. Its unique structure offers excellent stability and reactivity, making it a valuable intermediate in organic synthesis. This compound's aromatic nature and nitrogen-containing ring contribute to its diverse applications in pharmaceuticals and agrochemicals. Its synthetic utility is further enhanced by its compatibility with various chemical reactions, facilitating the creation of complex molecules.
3-Cyclopropyl-1H-pyrazol-4-amine structure
1247657-03-9 structure
商品名:3-Cyclopropyl-1H-pyrazol-4-amine
CAS番号:1247657-03-9
MF:C6H9N3
メガワット:123.155760526657
MDL:MFCD14658054
CID:4580563
PubChem ID:61395211

3-Cyclopropyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 3-Cyclopropyl-1H-pyrazol-4-amine
    • 5-cyclopropyl-1H-pyrazol-4-amine
    • C77486
    • 1247657-03-9
    • SCHEMBL26365096
    • AKOS010654816
    • EN300-244417
    • MFCD14658054
    • CS-0139487
    • SCHEMBL4973127
    • MDL: MFCD14658054
    • インチ: 1S/C6H9N3/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2,7H2,(H,8,9)
    • InChIKey: KIFCKADBPUQWKZ-UHFFFAOYSA-N
    • ほほえんだ: N1C(=C(C=N1)N)C1CC1

計算された属性

  • せいみつぶんしりょう: 123.079647300g/mol
  • どういたいしつりょう: 123.079647300g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 111
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 54.7

3-Cyclopropyl-1H-pyrazol-4-amine セキュリティ情報

3-Cyclopropyl-1H-pyrazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB543309-1g
3-Cyclopropyl-1H-pyrazol-4-amine; .
1247657-03-9
1g
€1378.00 2025-02-17
TRC
B425180-10mg
3-cyclopropyl-1H-pyrazol-4-amine
1247657-03-9
10mg
$ 70.00 2022-06-07
abcr
AB543309-1 g
3-Cyclopropyl-1H-pyrazol-4-amine; .
1247657-03-9
1g
€1,363.00 2022-03-01
abcr
AB543309-250mg
3-Cyclopropyl-1H-pyrazol-4-amine; .
1247657-03-9
250mg
€718.00 2025-02-17
Enamine
EN300-1834862-0.05g
3-cyclopropyl-1H-pyrazol-4-amine
1247657-03-9 95%
0.05g
$213.0 2024-06-19
Enamine
EN300-1834862-0.5g
3-cyclopropyl-1H-pyrazol-4-amine
1247657-03-9 95%
0.5g
$714.0 2024-06-19
A2B Chem LLC
AV85671-50mg
3-Cyclopropyl-1H-pyrazol-4-amine
1247657-03-9 95%
50mg
$260.00 2024-04-20
A2B Chem LLC
AV85671-250mg
3-Cyclopropyl-1H-pyrazol-4-amine
1247657-03-9 95%
250mg
$513.00 2024-04-20
Ambeed
A369016-1g
3-Cyclopropyl-1H-pyrazol-4-amine
1247657-03-9 95+%
1g
$2277.0 2024-04-25
Aaron
AR01AVBN-5g
3-cyclopropyl-1H-pyrazol-4-amine
1247657-03-9 95%
5g
$5205.00 2023-12-16

3-Cyclopropyl-1H-pyrazol-4-amine 関連文献

3-Cyclopropyl-1H-pyrazol-4-amineに関する追加情報

Introduction to 3-Cyclopropyl-1H-pyrazol-4-amine (CAS No. 1247657-03-9)

3-Cyclopropyl-1H-pyrazol-4-amine, also known by its CAS number 1247657-03-9, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The unique structural features of 3-Cyclopropyl-1H-pyrazol-4-amine make it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of 3-Cyclopropyl-1H-pyrazol-4-amine consists of a pyrazole ring substituted with a cyclopropyl group at the 3-position and an amino group at the 4-position. The cyclopropyl moiety imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The amino group at the 4-position provides a functional handle for further derivatization, making this compound a valuable starting material in the development of novel therapeutic agents.

Recent studies have highlighted the potential of 3-Cyclopropyl-1H-pyrazol-4-amine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 3-Cyclopropyl-1H-pyrazol-4-amine and its derivatives could be promising candidates for the treatment of inflammatory diseases.

In another study, researchers investigated the anticonvulsant properties of 3-Cyclopropyl-1H-pyrazol-4-amine. The results, published in Epilepsia in 2021, demonstrated that this compound effectively reduced seizure activity in animal models of epilepsy. The mechanism of action was attributed to its ability to modulate GABAergic neurotransmission, which is crucial for maintaining neuronal excitability balance.

The synthetic accessibility of 3-Cyclopropyl-1H-pyrazol-4-amine has also been a subject of interest. A novel synthetic route was reported in Organic Letters in 2020, which involves a one-pot multicomponent reaction using readily available starting materials. This method offers high yields and excellent purity, making it suitable for large-scale production and further pharmaceutical development.

Beyond its direct therapeutic applications, 3-Cyclopropyl-1H-pyrazol-4-amine has been used as a building block in the synthesis of more complex molecules. For example, it has been employed in the development of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) active compounds. These derivatives have shown promising results in preclinical studies for treating depression and anxiety disorders.

The safety profile of 3-Cyclopropyl-1H-pyrazol-4-amine is an important consideration for its use in pharmaceutical applications. Toxicological studies have indicated that this compound exhibits low toxicity at therapeutic doses. However, as with any new chemical entity, comprehensive safety assessments are necessary before advancing to clinical trials.

In conclusion, 3-Cyclopropyl-1H-pyrazol-4-amine (CAS No. 1247657-03-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for the development of novel therapeutic agents targeting inflammatory diseases, epilepsy, and other CNS disorders. Ongoing research continues to uncover new applications and optimize its synthetic routes, further solidifying its importance in the field.

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Amadis Chemical Company Limited
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清らかである:99%
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価格 ($):2049.0